2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
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Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by a naphthalene ring that is partially hydrogenated, making it a tetrahydronaphthalene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol typically involves the hydrogenation of naphthalene followed by functional group transformations. One common method includes the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with propan-1-ol under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors for the hydrogenation step, followed by batch processing for the alkylation reaction. Catalysts such as palladium on carbon (Pd/C) are commonly used for the hydrogenation process, while aluminum chloride (AlCl3) serves as the catalyst for the Friedel-Crafts alkylation.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products
Oxidation: 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-one or 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid.
Reduction: 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propane.
Substitution: 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propyl chloride or 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propylamine.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a building block for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. The naphthalene ring structure may enable it to interact with hydrophobic regions of proteins or cell membranes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol.
2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid: Another derivative of tetrahydronaphthalene with different functional groups.
2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: A compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a tetrahydronaphthalene ring and a hydroxyl group attached to a propyl chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOCODACBMOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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